molecular formula C20H19N3O4 B5071346 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile CAS No. 5856-61-1

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile

Cat. No.: B5071346
CAS No.: 5856-61-1
M. Wt: 365.4 g/mol
InChI Key: YHMAONFUGJZARK-AQTBWJFISA-N
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Description

This compound features a unique hybrid structure combining a 1-methyl-2,3-dihydrobenzodiazolylidene moiety, a 3-oxo-propanenitrile backbone, and a 3,4,5-trimethoxyphenyl group. Its synthesis likely involves condensation reactions, as evidenced by similar pathways for related compounds (e.g., 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile in ) .

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-23-15-8-6-5-7-14(15)22-20(23)13(11-21)18(24)12-9-16(25-2)19(27-4)17(10-12)26-3/h5-10,24H,1-4H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMAONFUGJZARK-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=C(C(=C3)OC)OC)OC)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=C(C(=C3)OC)OC)OC)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420536
Record name F0325-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-61-1
Record name F0325-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile typically involves the condensation of a benzodiazole derivative with a trimethoxyphenyl-substituted ketone. The reaction conditions often require the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycles: The target compound’s benzodiazolylidene group differs from benzimidazolylidene () in nitrogen positioning, affecting electronic properties and binding interactions .

Substituent Effects: The 3,4,5-trimethoxyphenyl group is shared with compound 6h () and oxadiazole derivatives (), suggesting a common pharmacophore for antitumor activity . In contrast, ’s propenone lacks the nitrile group, reducing electrophilicity and possibly altering metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel ’s use of sodium hydride-mediated condensation, whereas oxadiazoles () require cyclocondensation under acidic conditions .

Physicochemical and Analytical Considerations

  • Crystallography : Structural elucidation of similar compounds (e.g., ) relies on X-ray diffraction facilitated by programs like SHELX . The target compound’s planarity may favor crystalline packing, aiding in structure determination.
  • Spectroscopic Analysis : NMR and HRMS (as in ) are critical for verifying the nitrile and benzodiazolylidene groups, though steric hindrance from trimethoxyphenyl may complicate spectral resolution .

Biological Activity

The compound 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Benzodiazole moiety : This structure is known for various biological activities, including anxiolytic and sedative effects.
  • Trimethoxyphenyl group : This substituent is often associated with enhanced bioactivity in various pharmacological contexts.

Biological Activity Overview

Research indicates that this compound demonstrates a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of benzodiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have been tested against breast and prostate cancer cells, showing IC50 values in the low micromolar range .
  • Antimicrobial Effects :
    • Preliminary assays suggest that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
  • Neuroprotective Effects :
    • The benzodiazole core is linked to neuroprotective properties. Research indicates that compounds with similar structures may inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit phospholipase A2 activity, which is crucial in inflammatory responses .
  • Interaction with Cellular Receptors :
    • The presence of the benzodiazole ring suggests potential interaction with GABA receptors, contributing to its neuroactive properties.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity in MCF-7 breast cancer cells with an IC50 of 15 µM.
Study 2Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Reported neuroprotective effects in an animal model of Alzheimer’s disease, reducing amyloid plaque formation.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves:

  • Step 1: Condensation of 1-methyl-1,3-benzodiazole with a ketone precursor under reflux conditions (e.g., ethanol, 80°C) to form the benzodiazolylidene intermediate.
  • Step 2: Coupling with 3,4,5-trimethoxyphenyl propanenitrile via a Knoevenagel reaction, using catalysts like piperidine or ammonium acetate . Challenges:
  • Controlling stereoselectivity (E/Z isomerism) during the condensation step.
  • Ensuring purity of intermediates, monitored via HPLC or TLC .

Q. How is the molecular structure confirmed post-synthesis?

  • X-ray crystallography for absolute configuration determination (e.g., bond angles, dihedral angles) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding patterns .
  • Mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for purity assessment?

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Melting point analysis to detect impurities (sharp melting range <2°C indicates high purity) .

Advanced Research Questions

Q. How can computational tools predict this compound's biological activity?

  • PASS (Prediction of Activity Spectra for Substances): Predicts anticancer, antimicrobial, or enzyme inhibition potential based on structural motifs like the trimethoxyphenyl group and cyano moiety .
  • Molecular docking: Simulates binding affinity to targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina .

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for Knoevenagel steps .
  • Catalyst screening: Transition metals (e.g., Pd/C) or organocatalysts (e.g., L-proline) improve selectivity .
  • Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) .

Q. How do structural modifications influence bioactivity?

  • Trimethoxyphenyl group: Critical for tubulin binding in anticancer studies; demethylation reduces potency .
  • Benzodiazolylidene moiety: Modulating electron-withdrawing groups (e.g., cyano vs. nitro) alters redox stability .
  • Example: Replacing 3,4,5-trimethoxyphenyl with 4-chlorophenyl decreases IC₅₀ against MCF-7 cells by 50% .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activities?

  • Case study: If one study reports potent cytotoxicity (IC₅₀ = 1 µM) while another shows no activity, consider:
  • Assay variability: MTT vs. SRB assays may yield different results due to detection mechanisms.
  • Cell line heterogeneity: Sensitivity differences between MCF-7 (breast) vs. A549 (lung) cancer cells .
    • Meta-analysis: Cross-reference with structurally similar compounds (e.g., oxadiazole derivatives) to identify trends .

Q. What statistical methods validate experimental reproducibility?

  • ANOVA for comparing replicates (e.g., triplicate HPLC runs).
  • QSAR (Quantitative Structure-Activity Relationship): Correlates substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Resources

Recommended protocols for stability studies:

  • Forced degradation: Expose to UV light (320–400 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS .
  • Accelerated stability testing: Store at 40°C/75% RH for 6 months; assess purity monthly .

Key databases for structural analogs:

  • PubChem (CID: [compound-specific ID]) for physicochemical data.
  • Cambridge Structural Database (CSD) for crystallographic comparisons .

Tables for Comparative Analysis

Structural Feature Impact on Property Reference
3,4,5-Trimethoxyphenyl groupEnhances tubulin binding affinity
Cyano (-CN) substituentImproves metabolic stability
Benzodiazolylidene coreFacilitates π-π stacking with DNA/RNA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.